molecular formula C7H16Cl2N2O B1400758 (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride CAS No. 1126432-04-9

(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Cat. No.: B1400758
CAS No.: 1126432-04-9
M. Wt: 215.12 g/mol
InChI Key: NTFPIALZQJURCZ-XCUBXKJBSA-N
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Description

®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a heterocyclic compound that features both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst to form the oxazine ring . Another approach involves the use of α,β-unsaturated imines and acetylenedicarboxylates, which react efficiently with arylaldehyde dipolarphiles in a (4+2) annulation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of ®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms within its ring structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPIALZQJURCZ-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCOC[C@H]2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 2
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 3
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 4
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 5
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 6
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

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